molecular formula C7H14ClNO2 B2748669 1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride CAS No. 2172601-49-7

1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride

Cat. No.: B2748669
CAS No.: 2172601-49-7
M. Wt: 179.64
InChI Key: KQKRBMOHVMJGCO-UHFFFAOYSA-N
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Description

1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a derivative of cyclopentane, featuring an amino group and a carboxylic acid group on the same cyclopentane ring, with a methyl group attached to the third carbon. This compound is often used in various chemical and biological research applications due to its unique structural properties .

Preparation Methods

The synthesis of 1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride typically involves the following steps:

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under suitable conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

1-amino-3-methylcyclopentane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-2-3-7(8,4-5)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKRBMOHVMJGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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